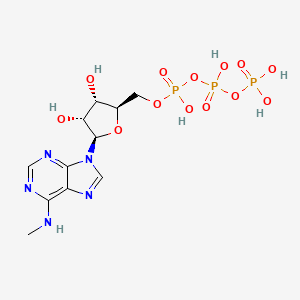

N6-Methyladenosine 5'-triphosphate

Description

Overview of N6-Methyladenosine (m6A) as an RNA Modification

N6-methyladenosine (m6A) is a prevalent and reversible chemical modification found on RNA molecules. This modification, which involves the addition of a methyl group to the nitrogen-6 position of adenosine (B11128), is a key component of the epitranscriptome, the collection of all chemical modifications to RNA. The presence of m6A on RNA transcripts has profound implications for their fate, influencing processes such as splicing, nuclear export, stability, and translation. trilinkbiotech.comnih.gov

The existence of m6A in cellular RNA was first reported in the early 1970s. nih.govjenabioscience.com These initial studies identified m6A in both viral and eukaryotic mRNA. However, for decades, the functional significance of this modification remained largely enigmatic. The development of high-throughput sequencing techniques, such as m6A-seq (also known as MeRIP-seq), in the early 2010s revolutionized the field, allowing for the transcriptome-wide mapping of m6A sites and reigniting interest in its biological roles. nih.gov These technological advancements have been instrumental in characterizing the dynamic nature of m6A and identifying the key enzymatic machinery—"writers" (methyltransferases), "erasers" (demethylases), and "readers" (m6A-binding proteins)—that regulate its deposition and function. nih.gov

m6A is a widespread modification found in a significant portion of eukaryotic mRNAs, as well as in other RNA species such as long non-coding RNAs (lncRNAs), ribosomal RNAs (rRNAs), and small nuclear RNAs (snRNAs). nih.gov In mRNA, m6A is not randomly distributed. It is most commonly found in the coding sequence (CDS), particularly in long internal exons, near stop codons, and within the 3' untranslated region (3' UTR). nih.govresearchgate.netresearchgate.net The prevalence of m6A is substantial, with estimates suggesting it occurs in thousands of different transcripts, often with multiple m6A sites per mRNA molecule. researchgate.net This strategic positioning within the transcript allows m6A to exert its diverse regulatory effects on RNA metabolism. For instance, m6A modifications in the 3' UTR can influence mRNA stability by recruiting specific "reader" proteins that can either promote or inhibit RNA degradation.

The deposition of m6A is not random but is guided by specific sequence contexts. As early as the 1970s, a consensus sequence motif for m6A was identified. nih.govjenabioscience.com Modern high-throughput sequencing methods have confirmed and refined this motif. The most widely recognized consensus motif for m6A in mammals is RRACH, where R represents a purine (B94841) (adenine or guanine), A is the methylated adenosine, and H can be adenine (B156593), cytosine, or uracil. nih.govresearchgate.netnih.gov Another commonly observed motif is DRACH, where D can be adenine, guanine, or uracil. researchgate.netjenabioscience.com While the presence of this motif is a strong indicator for potential methylation, not all RRACH/DRACH sequences are modified, suggesting that other factors, such as the local RNA structure, play a role in directing the m6A machinery. jenabioscience.com

N6-Methyladenosine 5'-Triphosphate (m6ATP) as a Nucleotide Derivative

This compound (m6ATP) is the triphosphate form of the m6A nucleoside. trilinkbiotech.com It serves as a direct precursor for the incorporation of m6A into RNA during transcription, although the majority of m6A modifications are thought to occur post-transcriptionally.

Structurally, m6ATP is a close analog of adenosine triphosphate (ATP), the canonical building block of RNA and the primary energy currency of the cell. The only difference between m6ATP and ATP is the presence of a methyl group on the exocyclic nitrogen at the 6th position of the adenine base. nih.gov This seemingly minor modification has significant functional consequences.

Table 1: Structural Comparison of ATP and m6ATP

| Feature | Adenosine Triphosphate (ATP) | This compound (m6ATP) |

|---|---|---|

| Ribose Sugar | Present | Present |

| Phosphate (B84403) Groups | Three | Three |

| Nitrogenous Base | Adenine | N6-Methyladenine |

| Modification | None | Methyl group at N6 position of adenine |

| Molecular Formula | C10H16N5O13P3 | C11H18N5O13P3 |

| Molecular Weight | 507.18 g/mol | 521.21 g/mol |

While m6ATP can substitute for ATP in some biological reactions, the methyl group at the N6 position introduces functional differences.

Substrate for RNA Polymerase: In vitro studies have shown that m6ATP can be used as a substrate by RNA polymerases, such as T7 RNA polymerase, for the synthesis of RNA containing m6A modifications. trilinkbiotech.com This allows for the production of internally modified RNA for research purposes, which has been shown to have increased stability and reduced immunogenicity. However, the efficiency of incorporation by RNA polymerase can be influenced by the presence of the methyl group. nih.gov

Kinase Activity: The ability of kinases to utilize m6ATP as a phosphate donor varies. Some kinases can bind to and utilize m6ATP, while others are inhibited by it. For example, GSK3β has been shown to employ m6ATP to phosphorylate its substrates. nih.gov Conversely, for many kinases, the bulky methyl group at the N6 position can sterically hinder binding to the ATP-binding pocket, preventing its use as a substrate. nih.gov This property has been exploited in chemical genetics to engineer "analog-specific" kinases that preferentially bind N6-modified ATP analogs, allowing for the specific identification of their direct substrates. nih.gov

Receptor Agonism: m6ATP has been identified as a potent agonist for certain P2Y purinergic receptors, demonstrating that this modified nucleotide can participate in cell signaling pathways. trilinkbiotech.com

Related Methylated Adenosine and Nucleotide Analogs

Several analogs of this compound exist, each with unique properties and applications in research. These analogs allow for the detailed study of methylation's effects on nucleic acid structure and function.

N6-Methyl-2'-deoxyadenosine 5'-triphosphate (m6dATP) is the deoxyribonucleotide counterpart to m6A-TP. apexbt.comtrilinkbiotech.com While N6-methylation of adenine is a widespread epigenetic mark in bacteria, its presence and function in eukaryotes are still being actively investigated. trilinkbiotech.com In bacteria, it is involved in processes like DNA replication, repair, and gene expression. wikipedia.org

Recent studies have detected low levels of N6-methyldeoxyadenosine (m6dA) in the DNA of some eukaryotes, where it may have a role in the epigenetic control of gene expression. trilinkbiotech.comnih.gov The incorporation of m6dATP into DNA can be studied to understand the fidelity mechanisms of DNA polymerases and how methylation affects DNA-protein interactions. apexbt.comnih.gov For example, the bacteriophage T4 DNA polymerase has been shown to discriminate against the incorporation of m6dATP compared to the canonical dATP. nih.gov

Table 1: Comparison of this compound and its DNA Analog

| Feature | This compound (m6A-TP) | N6-Methyl-2'-deoxyadenosine 5'-Triphosphate (m6dATP) |

| Nucleic Acid | RNA | DNA |

| Sugar | Ribose | Deoxyribose |

| Primary Role | Precursor for m6A modification in RNA, regulating RNA metabolism. glpbio.comfrontiersin.org | Studied for its role in DNA replication fidelity and potential epigenetic functions. trilinkbiotech.comnih.gov |

| Natural Occurrence | Abundant in eukaryotic mRNA and other RNAs. wikipedia.org | Major epigenetic mark in bacteria; low levels in some eukaryotes. wikipedia.orgtrilinkbiotech.com |

2'-O-Methyl-N6-Methyladenosine 5'-triphosphate is a dually modified nucleotide, featuring both a methyl group on the 2'-hydroxyl of the ribose sugar and on the N6 position of the adenine base. moleculardepot.comapexbt.com This compound and its corresponding modification in RNA, N6,2'-O-dimethyladenosine (m6Am), are of significant interest in the study of RNA processing and function. The enzyme that creates this modification is S-adenosyl-L-methionine:mRNA (2'-O-methyladenosine-N6-)-methyltransferase. wikipedia.org

The 2'-O-methylation is known to increase the stability of RNA strands against cleavage by nucleases and base-mediated hydrolysis. trilinkbiotech.com The presence of both modifications can have combined effects on RNA structure, stability, and interaction with proteins. For instance, the demethylase FTO has been shown to preferentially target m6Am over m6A, suggesting a distinct regulatory pathway for this dually modified nucleotide. nih.gov

The landscape of RNA modifications is vast, with over 170 different types identified. aacrjournals.org Besides m6A, other prominent modifications include N1-methyladenosine (m1A), 5-methylcytosine (B146107) (m5C), and ribose 2'-O-methylation.

N1-methyladenosine (m1A): This modification involves the methylation of the N1 position of adenine. nih.gov Unlike m6A, which is more common, m1A is found at lower levels in mRNA but is also present in tRNA and rRNA. nih.gov It has the potential to alter the secondary structure of RNA. nih.gov

5-methylcytosine (m5C): Well-known as an epigenetic marker in DNA, 5-methylcytosine also occurs in various RNA molecules, including tRNA and rRNA, and has been detected in mRNA. britannica.comoup.comnih.gov In RNA, m5C is thought to contribute to the stability of tRNA secondary structure and may be involved in the stress response. nih.gov The enzymes responsible for m5C deposition in RNA are distinct from those that methylate DNA. frontiersin.org

Ribose 2'-O-methylation: This is one of the most common RNA modifications, where a methyl group is added to the 2'-hydroxyl group of the ribose sugar. nih.govnih.gov This modification can occur on any of the four nucleotides and is found in rRNA, tRNA, and mRNA. nih.gov 2'-O-methylation stabilizes the RNA structure and protects it from hydrolysis. wikipedia.org In the context of viral RNA, 2'-O-methylation at the 5' cap can help the virus evade the host's innate immune system by mimicking host mRNA. biosyn.comsonar.ch

Table 2: Overview of Key RNA Modifications

| Modification | Location on Base/Sugar | Common RNA Types | Key Functions |

| N6-Methyladenosine (m6A) | N6 of Adenine | mRNA, lncRNA, tRNA, rRNA | RNA splicing, export, stability, translation. glpbio.comfrontiersin.org |

| N1-Methyladenosine (m1A) | N1 of Adenine | tRNA, rRNA, mRNA | Alters RNA secondary structure. nih.gov |

| 5-Methylcytosine (m5C) | C5 of Cytosine | tRNA, rRNA, mRNA | Stabilizes tRNA structure, stress response. nih.gov |

| Ribose 2'-O-methylation | 2'-OH of Ribose | rRNA, tRNA, mRNA | Stabilizes RNA structure, immune evasion by viruses. wikipedia.orgbiosyn.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H18N5O13P3 |

|---|---|

Molecular Weight |

521.21 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H18N5O13P3/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(27-11)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-5,7-8,11,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

LCQWKKZWHQFOAH-IOSLPCCCSA-N |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Enzymatic Machinery Governing N6 Methyladenosine Rna Modification

m6A Methyltransferase Complexes ("Writers")

The m6A writer complex, also known as the methyltransferase complex (MTC), is a multi-subunit entity that installs the m6A modification on RNA. researchgate.net This process is dynamic and reversible, playing a pivotal role in various cellular processes by influencing mRNA splicing, export, localization, translation, and stability. nih.gov The core of this complex consists of catalytic and regulatory components that work in concert with auxiliary factors. abcam.comresearchgate.net

Core Catalytic and Regulatory Components

The primary machinery responsible for m6A deposition is a heterodimeric core composed of METTL3 and METTL14, which is regulated by WTAP. nih.govelifesciences.org

METTL3 is the primary catalytic subunit of the m6A writer complex. elifesciences.orgnih.gov It contains a methyltransferase domain (MTD) that is responsible for transferring a methyl group from the donor molecule, S-adenosylmethionine (SAM), to the N6 position of adenosine (B11128) residues within the target RNA. elifesciences.orgnih.gov Structural and biochemical studies have confirmed that METTL3 is the sole catalytic component of the complex. elifesciences.orgnih.gov Beyond its methyltransferase activity, METTL3 has been shown to enhance the translation of target mRNAs, sometimes independently of its catalytic function. nih.govnih.gov It can also act as an m6A "reader," directly binding to m6A-modified mRNAs to promote their translation. nih.gov

WTAP is a key regulatory component of the m6A writer complex. abcam.comnih.gov It does not have catalytic activity itself but is essential for the proper localization and function of the METTL3-METTL14 heterodimer within the nucleus, specifically in nuclear speckles. elifesciences.orgnih.gov WTAP interacts with METTL3 and METTL14, and its presence is required for efficient RNA methylation in vivo. elifesciences.orgnih.gov Recent research suggests that WTAP can undergo phase transition, which may play a role in regulating the m6A modification of specific gene transcripts in response to cellular signals. biorxiv.org

Auxiliary Factors and Cofactors (e.g., HAKAI, RBM15, RBM15B, VIRMA, ZC3H13)

In addition to the core components, several auxiliary factors and cofactors are involved in the function of the m6A writer complex. These proteins help to recruit the complex to specific RNA targets and modulate its activity. nih.govnih.gov

HAKAI (CBLL1): Identified as a component of the m6A writer complex, HAKAI is an E3 ubiquitin ligase that is required for normal levels of m6A in Arabidopsis and is also found in the mammalian complex. researchgate.netnih.gov

RBM15 and RBM15B: RNA-binding motif protein 15 and its paralog RBM15B are responsible for guiding the writer complex to specific sites on pre-mRNA, often targeting U-rich sequences. nih.govnih.gov

VIRMA (KIAA1429): VIRMA acts as a scaffold protein, recruiting the METTL3/METTL14/WTAP core complex to catalyze m6A methylation, particularly in the 3' untranslated region (3'UTR) and near the stop codon of mRNA. nih.govnih.gov

ZC3H13: This zinc finger CCCH domain-containing protein is another cofactor that helps to maintain the nuclear localization of the writer complex, thereby promoting m6A methylation. nih.gov

m6A Demethylases ("Erasers")

The removal of the methyl group from N6-methyladenosine is a critical step in the dynamic regulation of RNA function. This process is carried out by a class of enzymes known as m6A demethylases or "erasers." To date, two such enzymes have been identified in mammals: the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5). mdpi.com Both belong to the AlkB subfamily of α-ketoglutarate- and Fe(II)-dependent dioxygenases. mdpi.comresearchgate.net

The FTO protein was the first m6A demethylase to be identified. nih.gov Initially linked to human obesity and energy metabolism, its role as an RNA demethylase has unveiled its broader significance in various biological processes and diseases. oup.com FTO catalyzes the oxidative demethylation of m6A in a stepwise manner, first oxidizing it to N6-hydroxymethyladenosine (hm6A) and then to N6-formyladenosine (f6A), which are subsequently converted to adenosine. nih.gov This enzymatic activity is dependent on the presence of Fe(II) and 2-oxoglutarate (2OG) as cofactors. mdpi.comnih.gov

Recent studies have highlighted the oncogenic role of FTO in various cancers, including acute myeloid leukemia and glioblastoma, making it an interesting therapeutic target. mdpi.com The silencing of FTO has been shown to inhibit the malignant behavior of cancer cells. nih.gov

ALKBH5 is the second identified m6A demethylase, and unlike FTO, m6A is its only known catalytic substrate. mdpi.com It directly converts m6A back to adenosine by oxidizing the methyl group, which is then released as formaldehyde. nih.gov Similar to FTO, ALKBH5 requires Fe(II) and 2-oxoglutarate for its catalytic activity. oup.com

ALKBH5 has been implicated in various physiological and pathological processes. For instance, it can be induced by hypoxia and plays a role in enriching breast cancer stem cells. mdpi.com Depletion of ALKBH5 has been shown to significantly inhibit brain tumor formation. mdpi.com Furthermore, knockdown of ALKBH5 has been observed to impair the growth and metastatic capacity of clear cell renal cell carcinoma cells. nih.gov

Both FTO and ALKBH5 exhibit substrate specificity, although FTO is known to demethylate other adenosine modifications as well. The development of tools for programmable m6A demethylation has been a focus of recent research to understand the functional consequences of individual m6A modifications. biorxiv.org These tools often utilize sequence-specific RNA binding proteins to guide FTO or ALKBH5 to target m6A sites. biorxiv.org

A significant challenge in these approaches is the potential for off-target effects, as the overexpressed demethylases can reduce methylation levels at unintended sites. biorxiv.org This highlights the intrinsic RNA-binding ability of these erasers, which contributes to non-specific demethylation. biorxiv.org Meclofenamic acid has been identified as a selective inhibitor of FTO, which aids in distinguishing the functions of FTO and ALKBH5. oup.com

The demethylation process is dynamic and crucial for maintaining cellular homeostasis. nih.gov For instance, ALKBH5 can demethylate the doubly methylated m6A species (m62A) found in ribosomal RNA, with the demethylation of the mono-methylated m6A being more efficient. nih.gov

| Enzyme | Function | Cofactors | Substrate Specificity |

| FTO | Oxidative demethylation of m6A in a stepwise manner. | Fe(II), 2-oxoglutarate | m6A, m6Am, and other adenosine modifications. |

| ALKBH5 | Direct oxidative demethylation of m6A to adenosine. | Fe(II), 2-oxoglutarate | Primarily m6A. |

m6A Binding Proteins ("Readers")

The biological consequences of m6A modification are mediated by a group of proteins known as "readers," which specifically recognize and bind to m6A-containing RNAs. These reader proteins then recruit other effector proteins to influence the fate of the target RNA, including its splicing, nuclear export, stability, and translation. The most well-characterized family of m6A readers is the YTH domain-containing protein family.

The YTHDF subfamily consists of three highly similar proteins: YTHDF1, YTHDF2, and YTHDF3. Initially, it was believed that these proteins had distinct functions: YTHDF1 was thought to promote the translation of m6A-modified mRNAs, YTHDF2 to mediate their degradation, and YTHDF3 to facilitate the transfer of m6A-mRNAs from the nucleus and cooperate with both YTHDF1 and YTHDF2. nih.govnih.gov

However, more recent research suggests a significant degree of functional redundancy among the YTHDF proteins. researchgate.netresearchgate.net These studies propose that all three YTHDF proteins can bind to the same m6A sites and primarily function to promote the degradation of m6A-modified mRNAs. researchgate.netresearchgate.net This revised model suggests a more collaborative role for the YTHDF proteins in regulating mRNA stability. YTHDF proteins have also been identified as key regulators in the formation of stress granules. biorxiv.org

In addition to the YTHDF proteins, the YTH domain-containing (YTHDC) proteins, YTHDC1 and YTHDC2, also play crucial roles as m6A readers.

YTHDC1 is a nuclear protein that has been implicated in the regulation of RNA splicing. biorxiv.orgbiorxiv.org It achieves this by recruiting splicing factors like SRSF3 and blocking the binding of others such as SRSF10 to m6A-modified pre-mRNAs. nih.govnih.gov YTHDC1 also facilitates the nuclear export of methylated mRNAs by interacting with export factors. nih.gov

| Protein | Primary Function | Cellular Location |

| YTHDF1 | Promotes mRNA degradation (revised model). researchgate.netresearchgate.net | Cytoplasm |

| YTHDF2 | Promotes mRNA degradation. nih.gov | Cytoplasm |

| YTHDF3 | Cooperates with YTHDF1 and YTHDF2 in mRNA degradation (revised model). nih.govresearchgate.net | Cytoplasm |

| YTHDC1 | Regulates RNA splicing and nuclear export. nih.govbiorxiv.org | Nucleus |

| YTHDC2 | Enhances translation efficiency and promotes mRNA decay. researchgate.net | Cytoplasm |

Insulin-like Growth Factor 2 mRNA-Binding Proteins (IGF2BP1, IGF2BP2, IGF2BP3)

The Insulin-like Growth Factor 2 mRNA-Binding Proteins (IGF2BPs), comprising IGF2BP1, IGF2BP2, and IGF2BP3, represent a distinct family of m6A "readers." nih.gov These proteins play a crucial role in post-transcriptional gene regulation by recognizing and binding to thousands of mRNA transcripts. nih.govillinois.edu Their primary function is to enhance the stability and promote the translation of their target mRNAs. nih.govresearchgate.netproquest.com This is in contrast to some other m6A readers, like YTHDF2, which are known to promote mRNA decay. illinois.eduresearchgate.net

IGF2BPs recognize the consensus sequence GG(m6A)C within their target mRNAs. nih.govillinois.edu The binding of IGF2BPs to m6A-modified mRNAs shields them from degradation, thereby increasing their half-life and promoting their translation into proteins. nih.govnih.gov This stabilization effect can be enhanced through the recruitment of co-factor proteins such as human antigen R (HuR), matrin 3 (MATR3), and poly(A) binding protein cytoplasmic 1 (PABPC1). nih.gov The K homology (KH) domains of IGF2BPs are essential for their ability to recognize and bind to m6A-modified sites. illinois.eduresearchgate.netproquest.com Specifically, the KH3-4 domains are indispensable for this interaction. proquest.comnih.gov

The regulatory functions of IGF2BPs are implicated in various cellular processes and have been particularly noted for their oncogenic roles in cancer. nih.govnih.govnih.gov By stabilizing the mRNAs of oncogenes, such as MYC, IGF2BPs can contribute to tumor progression. nih.govnih.govnih.gov

| Protein | Full Name | Function | Cellular Processes Affected |

| IGF2BP1 | Insulin-like Growth Factor 2 mRNA-Binding Protein 1 | Recognizes m6A-modified mRNA, enhances mRNA stability and translation. nih.govresearchgate.net | Gene expression, cell proliferation, tumorigenesis. researchgate.net |

| IGF2BP2 | Insulin-like Growth Factor 2 mRNA-Binding Protein 2 | Recognizes m6A-modified mRNA, enhances mRNA stability and translation. nih.govresearchgate.net | Gene expression, cancer progression. nih.govbohrium.com |

| IGF2BP3 | Insulin-like Growth Factor 2 mRNA-Binding Protein 3 | Recognizes m6A-modified mRNA, enhances mRNA stability and translation. nih.govresearchgate.net | Gene expression, cancer progression. nih.govnih.gov |

Heterogeneous Nuclear Ribonucleoproteins (e.g., HNRNPC, HNRNPA2/B1)

Heterogeneous nuclear ribonucleoproteins (hnRNPs) are a family of RNA-binding proteins that play diverse roles in RNA processing. Certain members of this family have been identified as m6A readers, influencing the fate of m6A-modified transcripts in the nucleus. proquest.comnih.gov

HNRNPC (Heterogeneous Nuclear Ribonucleoprotein C): HNRNPC is a nuclear protein that binds to m6A-modified mRNAs. researchgate.net Its binding can influence pre-mRNA splicing and abundance through a mechanism termed the "m6A switch." researchgate.netmdpi.com This model suggests that m6A modification can alter the local RNA structure, exposing binding sites for HNRNPC, which in turn affects splicing decisions. proquest.com

HNRNPA2/B1 (Heterogeneous Nuclear Ribonucleoprotein A2/B1): HNRNPA2/B1 is another key nuclear reader of m6A. nih.govescholarship.org It directly binds to m6A-containing RNAs in vivo and in vitro, recognizing a consensus motif that aligns with the m6A sequence. nih.govescholarship.org A primary role of HNRNPA2/B1 is in the regulation of alternative splicing of pre-mRNAs. nih.govescholarship.orgbohrium.com Depletion of HNRNPA2/B1 leads to splicing changes that are highly correlated with those observed upon depletion of the m6A "writer" protein METTL3, suggesting that HNRNPA2/B1 mediates the effects of m6A on splicing. nih.govescholarship.orgbohrium.com

Furthermore, HNRNPA2/B1 is involved in the processing of primary microRNAs (pri-miRNAs). It interacts with the Microprocessor complex protein DGCR8 and promotes the maturation of a subset of pri-miRNAs in an m6A-dependent manner. proquest.comnih.govescholarship.org HNRNPA2/B1 also plays a role in the nuclear export of m6A-tagged mRNAs by interacting with the ALYREF/NXF1 complex. nih.gov

| Protein | Full Name | Function | Cellular Processes Affected |

| HNRNPC | Heterogeneous Nuclear Ribonucleoprotein C | Binds to m6A-modified pre-mRNA, influences alternative splicing. proquest.comresearchgate.net | RNA splicing, gene expression. researchgate.net |

| HNRNPA2/B1 | Heterogeneous Nuclear Ribonucleoprotein A2/B1 | Nuclear reader of m6A, regulates alternative splicing, promotes pri-miRNA processing, and mediates nuclear export of mRNA. nih.govescholarship.orgnih.gov | RNA splicing, miRNA biogenesis, mRNA transport. nih.govescholarship.org |

Other Identified m6A-Interacting Proteins

Beyond the well-characterized YTH domain proteins, IGF2BPs, and hnRNPs, a growing number of other proteins have been identified to interact with m6A-modified RNA, expanding the known regulatory landscape of the epitranscriptome.

FMR1 (Fragile X Mental Retardation Protein): FMR1 has been identified as a sequence-context-dependent m6A reader. nih.gov It preferentially binds to m6A-containing mRNA and is known to repress translation by causing ribosome stalling. nih.gov This links m6A modification to the regulation of protein synthesis and the pathogenesis of Fragile X syndrome.

G3BP1 (GTPase-Activating Protein-Binding Protein 1): In contrast to proteins that are attracted to m6A, G3BP1 is repelled by it, showing a preference for unmodified mRNA. nih.gov G3BP1 is a known mRNA stabilizer and a component of stress granules. nih.gov Its avoidance of m6A-modified transcripts suggests a mechanism by which m6A can regulate mRNA stability by influencing the binding of stabilizing or destabilizing factors. nih.gov

Proline-rich coiled-coil 2A (PRRC2A): This protein has been identified as a novel m6A reader that recognizes m6A in the 3' UTR of target mRNAs and promotes their stability.

Eukaryotic Initiation Factor 3 (eIF3): eIF3 is a multi-subunit protein complex that plays a central role in the initiation of translation. It has been shown to directly bind to m6A-containing mRNAs and promote their translation in a cap-independent manner. nih.gov

| Protein | Full Name | Function | Cellular Processes Affected |

| FMR1 | Fragile X Mental Retardation Protein | Sequence-context-dependent m6A reader, represses translation. nih.gov | mRNA translation, neuronal development. |

| G3BP1 | GTPase-Activating Protein-Binding Protein 1 | Repelled by m6A, mRNA stabilizer. nih.gov | mRNA stability, stress response. |

| PRRC2A | Proline Rich Coiled-Coil 2A | Recognizes m6A in 3' UTRs and promotes mRNA stability. | mRNA stability. |

| eIF3 | Eukaryotic Initiation Factor 3 | Promotes cap-independent translation of m6A-containing mRNAs. nih.gov | Protein synthesis. |

Molecular Mechanisms of N6 Methyladenosine Regulation on Nucleic Acid Metabolism

Regulation of Messenger RNA (mRNA) Fate

The presence of m6A on an mRNA molecule is a critical determinant of its subsequent fate, influencing its entire life cycle from processing and nuclear export to translation and eventual degradation. nih.govnih.gov This regulation is chiefly carried out by m6A reader proteins that bind to the modified transcripts and recruit other effector proteins to modulate specific metabolic pathways. nih.gov

The m6A modification has a significant impact on pre-mRNA splicing and the selection of alternative splice sites. nih.govnih.gov The nuclear m6A reader protein, YTHDC1, is a key player in this process. It has been shown to recruit splicing factors, such as SRSF3, to m6A-containing transcripts, promoting the inclusion of certain exons. nih.gov Conversely, YTHDC1 can also prevent the binding of other splicing factors like SRSF10, leading to exon skipping. nih.gov This dual functionality allows for a nuanced control over the final mRNA isoform produced.

Furthermore, the deposition of m6A itself can be influenced by the splicing machinery. Exon junction complexes, which are deposited near exon-exon junctions during splicing, can inhibit the methylation of nearby adenosine (B11128) residues. trilinkbiotech.com This creates a pattern of m6A enrichment in long internal exons and at the 3' untranslated region (UTR), away from splice junctions. trilinkbiotech.com The interplay between m6A deposition and splicing factors contributes to the regulation of gene expression and the generation of protein diversity from a single gene. nih.gov Research has also indicated that other heterogeneous nuclear ribonucleoproteins (hnRNPs), such as hnRNPA2B1 and hnRNPC, can recognize m6A marks and influence alternative splicing events. nih.govnih.gov

Table 1: Influence of m6A on mRNA Splicing

| m6A Reader/Factor | Interacting Splicing Factor | Effect on Splicing |

| YTHDC1 | SRSF3 | Promotes exon inclusion |

| YTHDC1 | SRSF10 | Promotes exon skipping |

| hnRNPA2B1 | - | Modulates alternative splicing |

| hnRNPC | - | Regulates alternative splicing |

The journey of a mature mRNA from the nucleus to the cytoplasm is a tightly regulated process that can be influenced by m6A modification. The nuclear reader protein YTHDC1 not only partakes in splicing regulation but also facilitates the export of methylated mRNAs to the cytoplasm. nih.govnih.gov It is thought to mediate the interaction of m6A-containing transcripts with nuclear export machinery, such as the TREX complex and the nuclear export receptor NXF1-P15. nih.gov

Once in the cytoplasm, the localization of m6A-modified mRNAs can also be directed. The cytoplasmic reader protein YTHDF2 has been shown to mediate the translocation of its bound mRNAs from the actively translating pool to sites of mRNA decay, such as processing bodies (P-bodies). nih.gov This sequestration can effectively reduce the amount of protein produced from a given transcript.

One of the most well-characterized functions of m6A is the regulation of mRNA stability. The cytoplasmic m6A reader protein YTHDF2 is a primary driver of this process. nih.gov Upon binding to an m6A-modified mRNA, YTHDF2 recruits the CCR4-NOT deadenylase complex. nih.gov This complex initiates the removal of the poly(A) tail from the mRNA, which is a key step in triggering mRNA degradation. This mechanism provides a way to control the lifespan of specific transcripts, allowing for rapid changes in gene expression in response to cellular signals. nih.gov

While YTHDF2 is a major factor in promoting mRNA decay, other reader proteins can have opposing effects. For instance, members of the IGF2BP family (IGF2BP1/2/3) have been shown to stabilize their target mRNAs by recruiting stabilizing proteins like ELAV-like RNA-binding protein 1 (HuR) and poly(A)-binding protein cytoplasmic 1 (PABPC1). nih.govnih.gov This illustrates the complex and context-dependent nature of m6A-mediated regulation of mRNA stability.

Table 2: Regulation of mRNA Stability by m6A Reader Proteins

| m6A Reader Protein | Effect on mRNA Stability | Mechanism |

| YTHDF2 | Decreased | Recruits CCR4-NOT deadenylase complex |

| IGF2BP1/2/3 | Increased | Recruits stabilizing proteins (e.g., HuR, PABPC1) |

| YTHDF1 | Indirectly affects stability through translation | See section 3.1.4 |

| YTHDF3 | Can promote decay | Works in concert with YTHDF2 |

In addition to influencing mRNA stability, m6A modification is emerging as a critical regulator of protein synthesis. This control can be exerted through both cap-dependent and cap-independent translation mechanisms.

Under certain conditions, such as cellular stress, the canonical cap-dependent mechanism of translation initiation can be suppressed. In these scenarios, the presence of m6A in the 5' untranslated region (5' UTR) of an mRNA can promote cap-independent translation. trilinkbiotech.com A single m6A modification in the 5' UTR is sufficient to directly recruit the eukaryotic initiation factor 3 (eIF3). trilinkbiotech.com The binding of eIF3 can then recruit the 43S ribosomal pre-initiation complex, allowing translation to commence without the need for the 5' cap and its associated binding factors. trilinkbiotech.comnih.gov This mechanism enables the selective translation of certain mRNAs, such as those encoding heat shock proteins, during stress responses. trilinkbiotech.com

The cytoplasmic m6A reader protein YTHDF1 plays a key role in enhancing the translation efficiency of its target mRNAs. nih.govnih.gov YTHDF1 recognizes and binds to m6A-modified transcripts and facilitates the recruitment of the translation initiation machinery. nih.gov It has been shown to interact with components of the ribosome and translation initiation factors, effectively bringing the translational machinery to the methylated mRNA. nih.govnih.gov This leads to an increase in protein production from these transcripts. Interestingly, YTHDF1 and YTHDF2 can act on the same transcripts, creating a dynamic regulatory system where YTHDF1 promotes translation while YTHDF2 promotes degradation, allowing for fine-tuned control over protein output. nih.gov

Control of mRNA Translation Efficiency and Initiation

Regulatory Functions in Non-coding RNA Biology

While much of the initial focus of m6A research was on mRNA, recent evidence has illuminated its critical role in regulating the biogenesis and function of various non-coding RNAs (ncRNAs). frontiersin.org These molecules, which are not translated into proteins, are key players in cellular regulation, and m6A modification adds a significant layer of control to their activities.

Impact on MicroRNA (miRNA) Biogenesis and Processing

MicroRNAs (miRNAs) are small non-coding RNAs that post-transcriptionally regulate gene expression. Their production is a multi-step process, and m6A has been identified as a key regulator of its initiation.

The biogenesis of miRNAs begins with the transcription of primary miRNAs (pri-miRNAs), which are then processed by the Microprocessor complex. nih.govqiagen.com This complex consists of the RNase III enzyme DROSHA and the RNA-binding protein DGCR8. nih.govnih.gov A crucial discovery revealed that the methyltransferase-like 3 (METTL3) protein methylates pri-miRNAs. nih.govnih.gov This m6A mark acts as a signal, facilitating the recognition and binding of DGCR8 to the pri-miRNA. nih.govcapes.gov.br The GGAC motif, a known recognition sequence for METTL3, is over-represented in pri-miRNA sequences. nih.gov

Depletion of METTL3 leads to a global reduction in mature miRNA levels and a corresponding accumulation of unprocessed pri-miRNAs, as DGCR8 binding is impaired. nih.govnih.gov Conversely, experiments have shown that METTL3 is sufficient to enhance the maturation of miRNAs in a non-cell-type-specific manner. nih.gov In vitro studies have confirmed that the m6A mark alone is sufficient to promote the processing of pri-miRNAs. nih.govnih.gov This indicates that m6A is a critical post-transcriptional modification that promotes the initiation of miRNA biogenesis. nih.gov Some m6A readers, such as HNRNPA2B1, also interact with DGCR8 to facilitate the generation of pre-miRNAs. mdpi.com

| Factor | Role in miRNA Biogenesis | Effect of m6A Modification | Supporting Findings |

| METTL3 | Methyltransferase ("writer") that installs m6A marks on pri-miRNAs. nih.govnih.gov | Marks pri-miRNAs for recognition by the Microprocessor complex. nih.gov | Depletion reduces DGCR8 binding and global miRNA maturation. nih.gov |

| DGCR8 | RNA-binding component of the Microprocessor complex. nih.govnih.gov | Recognizes and binds to m6A-marked pri-miRNAs. nih.gov | Binding is impaired in the absence of METTL3. nih.gov |

| DROSHA | RNase III enzyme in the Microprocessor complex that cleaves pri-miRNAs. nih.gov | Recruited by DGCR8 to cleave the RNA duplex. nih.gov | Activity is dependent on the initial recognition step by DGCR8. nih.gov |

| HNRNPA2B1 | m6A "reader" protein. mdpi.com | Interacts with DGCR8 to promote pre-miRNA generation. mdpi.com | Overexpression can alter the levels of specific miRNAs. mdpi.com |

Roles in Long Non-coding RNA (lncRNA) Functionality

Long non-coding RNAs (lncRNAs) are transcripts longer than 200 nucleotides that regulate gene expression through diverse mechanisms. mdpi.com Like mRNAs, lncRNAs are frequently modified with m6A, which influences their stability, structure, and function. frontiersin.org

The m6A modification can act as an "m6A-switch," altering the RNA's secondary structure to expose or hide binding sites for proteins. mdpi.com This can modulate the interactions of lncRNAs with other molecules. For example, the m6A modification of the lncRNA Xist is recognized by the reader protein YTHDF2, which leads to the degradation of Xist. mdpi.com In non-small cell lung cancer, the reader YTHDF3 recognizes m6A sites on the lncRNA MALAT1, enhancing its stability. mdpi.com

Furthermore, lncRNAs can also influence the m6A machinery. The lncRNA FOXM1-AS facilitates an interaction between the m6A demethylase ALKBH5 and the FOXM1 transcript, leading to demethylation and increased expression of FOXM1. frontiersin.org The methylation status of lncRNAs has been shown to be altered in various cancers, suggesting a role in disease pathogenesis. nih.gov For instance, in colorectal cancer, METTL3-mediated m6A modification of THAP7-AS1 activates its expression, while in gastric cancer, knockdown of METTL14 reduces m6A on the lncRNA Xist, promoting cancer metastasis. mdpi.com

| lncRNA Example | m6A-Related Mechanism | Functional Outcome | Associated Condition |

| Xist | m6A mark is recognized by YTHDF2, leading to RNA degradation. mdpi.com | Reduced Xist levels, promoting metastasis. mdpi.com | Colorectal Cancer mdpi.com |

| MALAT1 | m6A mark is recognized by YTHDF3, enhancing RNA stability. mdpi.com | Increased MALAT1 expression. mdpi.com | Non-Small Cell Lung Cancer mdpi.com |

| FEZF1-AS1 | m6A modification by METTL3/14 is recognized by YTHDF1/2. mdpi.com | Increased lncRNA expression, promoting proliferation. mdpi.com | Non-Small Cell Lung Cancer mdpi.com |

| ABHD11-AS1 | m6A modification by METTL3 enhances RNA stability. mdpi.com | Increased lncRNA expression, promoting the Warburg effect. mdpi.com | Non-Small Cell Lung Cancer mdpi.com |

| DIAPH1-AS1 | m6A methylation stabilized by WTAP. mdpi.com | Plays a role in tumor growth and metastasis. mdpi.com | Nasopharyngeal Carcinoma mdpi.com |

Regulation of Circular RNA (circRNA) Biogenesis and Translational Capacity

Circular RNAs (circRNAs) are a class of covalently closed RNA molecules formed by a "back-splicing" process. nih.govnih.gov Accumulating evidence shows that m6A modification is widespread in circRNAs and plays a crucial role in their metabolism. nih.govnih.gov

The m6A machinery can influence the biogenesis of circRNAs. Studies have shown that m6A can regulate whether an exon undergoes linear or back-splicing, with the writer METTL3 and the reader YTHDC1 being implicated in promoting circRNA formation. nih.govfrontiersin.org

Perhaps one of the most significant roles of m6A in circRNA biology is the regulation of their translation. frontiersin.org Although often considered non-coding, some circRNAs can be translated into proteins in a cap-independent manner. frontiersin.org The m6A modification is a key driver of this process. nih.govresearchgate.net The m6A reader YTHDF3, in conjunction with the initiation factor eIF4G2, recognizes m6A-modified circRNAs and initiates their translation. nih.govnih.gov This process is enhanced by the methyltransferases METTL3/14 and can be inhibited by the demethylase FTO. nih.gov The m6A-driven translation of circRNAs has been identified as a widespread phenomenon. researchgate.net Additionally, the m6A reader YTHDF2 can induce endoribonucleolytic cleavage, leading to the degradation of m6A-modified circRNAs. mdpi.com

Interplay with Genomic Structures and Transcription

The influence of m6A extends beyond the regulation of individual RNA molecules, impacting larger genomic structures and the fundamental process of transcription.

Modulation of RNA:DNA Hybrids (R-loops) and Genomic Stability

R-loops are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single DNA strand. worktribe.com While they have roles in normal cellular processes, their aberrant accumulation can threaten genome stability. Recent studies have revealed that m6A modification on the RNA strand of R-loops plays a pivotal, yet complex, role in their regulation. nih.govnih.gov

In human pluripotent stem cells, depletion of METTL3 or the m6A reader YTHDF2 promotes the accumulation of R-loops, leading to an increase in DNA double-strand breaks. nih.gov This indicates that in this context, m6A modification helps prevent the formation of deleterious R-loops. nih.gov Conversely, m6A can also facilitate the resolution of R-loops that form as a result of DNA damage, thereby contributing to genome maintenance. nih.gov This dual functionality highlights a sophisticated mechanism where m6A orchestrates transcription fidelity and genomic stability through the precise regulation of R-loops. nih.gov

Cross-talk with DNA N6-Methyladenosine (6mA) in Eukaryotic Systems

While m6A on RNA is well-studied, N6-methyladenine (6mA) also exists in the DNA of some eukaryotes, including humans. mdpi.combiorxiv.org There is an emerging understanding of the crosstalk between RNA m6A and DNA 6mA, revealing another layer of epigenetic regulation. nih.govcolby.edu

The enzymes responsible for RNA m6A can also be involved in DNA 6mA. For example, METTL3, along with METTL14, has been shown to methylate DNA in certain contexts. biorxiv.org Recent findings establish a mechanistic link between 6mA deposition in DNA and the DNA repair process. biorxiv.org In response to certain types of DNA damage, METTL3-dependent deposition of 6mA in DNA occurs, which is required for the efficient repair of DNA lesions. biorxiv.org

Furthermore, RNA m6A can influence the DNA methylation landscape. wenglab.cn There is evidence for a robust interaction between the m6A-binding protein FXR1 and TET1, a DNA 5-methylcytosine (B146107) dioxygenase. wenglab.cn This interaction suggests a mechanism where FXR1 recruits TET1 to m6A-methylated RNAs, leading to the demethylation of nearby DNA, which in turn alters chromatin accessibility and gene transcription. wenglab.cn This interplay demonstrates that RNA m6A modification is intricately connected with other epigenetic marks on DNA and histones, forming a complex network that fine-tunes gene expression and maintains genome integrity. colby.edunih.gov

Integration with Histone Modifications and Chromatin Regulation

The deposition of N6-methyladenosine (m6A) on RNA is not a random event but is closely linked to the chromatin state and histone modifications, indicating a sophisticated interplay between the epitranscriptome and the epigenome. nih.gov This crosstalk ensures a coordinated regulation of gene expression, from the DNA template to the final RNA molecule.

A key finding in this area is the direct guidance of m6A deposition by histone H3 trimethylation at lysine (B10760008) 36 (H3K36me3), a marker associated with active transcription elongation. nih.govcompsysbio.re.krnih.gov Research has demonstrated a significant overlap between the genomic locations of m6A peaks and H3K36me3 modifications. nih.gov Mechanistically, METTL14, a crucial component of the m6A methyltransferase complex, directly recognizes and binds to H3K36me3. compsysbio.re.krnih.gov This interaction facilitates the recruitment of the entire methyltransferase complex to the proximity of RNA polymerase II, which is actively transcribing nascent RNA. compsysbio.re.krnih.gov This co-transcriptional loading of the m6A machinery ensures the timely and accurate methylation of the emerging RNA strand.

Depletion of cellular H3K36me3 levels leads to a global reduction in m6A abundance. nih.govcompsysbio.re.krnih.gov For instance, in mouse embryonic stem cells, a decrease in H3K36me3 levels mirrors the effect of METTL14 knockdown, resulting in a widespread decrease in m6A on transcripts, particularly those involved in pluripotency, which in turn leads to an increase in cell stemness. compsysbio.re.krnih.gov

Furthermore, the loss of m6A modification, through the deletion of the methyltransferase METTL3, can lead to impaired degradation of mRNA transcripts that encode for critical chromatin-modifying enzymes. biorxiv.org This results in an upregulation of these enzymes and their associated histone modifications, leading to widespread gene expression abnormalities and aberrant epithelial development. biorxiv.orgresearchgate.net This suggests a feedback loop where m6A not only is influenced by histone marks but also regulates the expression of the machinery that establishes these marks.

The interplay between m6A and chromatin is also evident in the regulation of chromatin accessibility. nih.gov For example, METTL3-dependent methylation of chromatin-associated RNAs (carRNAs) at intergenic regions helps maintain a condensed chromatin state. nih.gov Loss of this methylation leads to increased chromatin accessibility and transcription, associated with an increase in active histone marks like H3K4me3 and H3K27ac. nih.gov

Table 1: Key Proteins and Histone Modifications in m6A-Chromatin Crosstalk

| Interacting Factors | Role in m6A Regulation and Chromatin | Research Findings |

|---|---|---|

| H3K36me3 | Guides the co-transcriptional deposition of m6A. nih.govcompsysbio.re.krnih.gov | m6A peaks are significantly enriched in the vicinity of H3K36me3 peaks. compsysbio.re.krnih.gov |

| METTL14 | A component of the m6A methyltransferase complex that directly binds to H3K36me3. compsysbio.re.krnih.gov | Facilitates the recruitment of the m6A methyltransferase complex to actively transcribed nascent RNAs. compsysbio.re.krnih.gov |

| METTL3 | The catalytic subunit of the m6A methyltransferase complex. biorxiv.org | Deletion of METTL3 leads to altered expression of chromatin-modifying enzymes. biorxiv.org |

| YTHDC1 | An m6A reader protein. | Recruits the methyltransferase SETDB1 and its co-factor TRIM28 to m6A-marked LINE1 elements, leading to gene silencing. nih.gov |

Influence on Transcription Factor Activity and Gene Transcription

The N6-methyladenosine modification of mRNA transcripts has a profound impact on the expression and activity of transcription factors, thereby influencing downstream gene transcription programs. This regulation can occur through several mechanisms, primarily by affecting the stability and translation of the mRNA encoding the transcription factors.

One well-documented example is the regulation of Hepatocyte Nuclear Factor 4 alpha (Hnf4a), a master regulator of hepatic development. nih.gov The mRNA of Hnf4a is modified by m6A. Deletion of the m6A writer, METTL3, leads to a reduction in m6A levels on the Hnf4a transcript. nih.gov This decrease in methylation reduces the transcript's stability in a manner dependent on the m6A reader protein IGF2BP1, leading to downregulated Hnf4a expression. nih.gov The resulting decrease in Hnf4a protein levels contributes to severe liver injury and postnatal lethality in mouse models. nih.gov

Another instance of m6A-mediated regulation of a transcription factor is seen with Forkhead Box M1 (FOXM1), which plays a critical role in the self-renewal of glioblastoma stem cells. nih.gov The demethylase ALKBH5 targets the FOXM1 nascent transcript. Knockdown of ALKBH5 results in increased m6A levels on the FOXM1 transcript, which in turn leads to decreased expression of FOXM1 protein. nih.gov

The m6A machinery can also influence broader transcriptional programs. For example, in gastric cancer, METTL3-mediated m6A modification promotes epithelial-mesenchymal transition (EMT) and metastasis. nih.gov This is achieved by targeting the mRNA of ZMYM1 (zinc finger MYM-type containing 1), a transcriptional repressor. The m6A modification enhances the stability of ZMYM1 mRNA in a manner dependent on the reader protein HuR. nih.gov ZMYM1 then represses the promoter of E-cadherin, a key cell adhesion molecule, thereby facilitating the EMT program. nih.gov

Furthermore, the m6A reader protein YTHDF2 has been shown to be involved in regulating the inflammatory response in hepatocellular carcinoma by controlling the stability of mRNAs for signaling molecules like Interleukin 11 (IL11) and Serpin Family E Member 2 (SERPINE2). aacrjournals.org Hypoxia, a common feature of the tumor microenvironment, can downregulate YTHDF2, leading to increased stability of these pro-inflammatory transcripts and promoting tumor growth. aacrjournals.org

Table 2: Examples of Transcription Factors and Genes Regulated by m6A Modification

| Target Gene/Factor | m6A-Regulating Protein | Mechanism of Regulation | Consequence of Regulation |

|---|---|---|---|

| Hnf4a | METTL3, IGF2BP1 | m6A modification enhances transcript stability. nih.gov | Controls postnatal liver development. nih.gov |

| FOXM1 | ALKBH5, HuR | Removal of m6A by ALKBH5 increases transcript stability. nih.gov | Regulates self-renewal and tumorigenesis of glioblastoma stem cells. nih.gov |

| ZMYM1 | METTL3, HuR | m6A modification enhances mRNA stability. nih.gov | Promotes epithelial-mesenchymal transition (EMT) in gastric cancer. nih.gov |

| IL11, SERPINE2 | YTHDF2 | YTHDF2-mediated decay of m6A-containing transcripts. aacrjournals.org | Regulates inflammation-mediated malignancy in hepatocellular carcinoma under hypoxia. aacrjournals.org |

| NANOG | METTL3 | m6A modification affects mRNA half-life. nih.gov | Regulates the differentiation of pluripotent stem cells. nih.gov |

Cellular and Physiological Roles of N6 Methyladenosine Modification

Regulation of Cellular Identity and Plasticity

The m6A modification is a key player in determining and maintaining cell identity, as well as facilitating transitions between different cellular states. This epitranscriptomic layer of regulation is fundamental for the proper development and function of complex organisms.

Control of Cell Differentiation and Lineage Commitment

The process of a stem cell committing to a specific lineage is tightly controlled by a cascade of gene expression changes. The m6A modification is intimately involved in this process, ensuring the timely and accurate differentiation of stem cells into their designated cell types. researchgate.netnih.gov

The continuous production of all blood cell types relies on the precise regulation of hematopoietic stem and progenitor cells (HSPCs). nih.gov The m6A modification is essential for this process, influencing the balance between self-renewal and differentiation. researchgate.netfrontiersin.org Studies have shown that the depletion of the m6A methyltransferase METTL3 in HSPCs promotes their differentiation while reducing proliferation. frontiersin.org In zebrafish embryos, a deficiency in METTL3 blocks the emergence of HSPCs, a phenomenon also observed in mouse embryonic development models. frontiersin.org Furthermore, METTL3 facilitates the m6A methylation of Notch1a mRNA, which inhibits Notch signaling and thereby promotes the generation of HSPCs. frontiersin.org Conversely, the loss of m6A in hematopoietic stem cells (HSCs) can impair their ability to differentiate. nih.gov For instance, METTL3 knockout HSCs fail to differentiate and accumulate in the bone marrow. nih.gov This has been linked to the inability to upregulate the expression of the MYC oncogene, which is a critical regulator of cell proliferation and differentiation. nih.govnih.gov

| Key Findings in Hematopoietic Stem/Progenitor Cell Development | Impact of m6A Modification | Reference |

| METTL3 Depletion | Promotes differentiation and reduces proliferation of HSPCs. | frontiersin.org |

| METTL3 Deficiency | Blocks the emergence of HSPCs in zebrafish and mouse models. | frontiersin.org |

| METTL3-mediated m6A on Notch1a | Inhibits Notch signaling, promoting HSPC generation. | frontiersin.org |

| METTL3 Knockout | Impairs HSC differentiation, leading to their accumulation in the bone marrow. | nih.gov |

| YTHDF2 Knockout | Promotes HSC expansion. | nih.gov |

The development and function of the central nervous system are critically dependent on the proliferation and differentiation of neural stem cells (NSCs). nih.gov The m6A modification plays a complex and sometimes contradictory role in this process, with its effects being context-dependent. nih.govnih.gov Studies have shown that m6A can promote both the proliferation and differentiation of NSCs. nih.gov The levels of m6A and the expression of its regulatory proteins change significantly during brain maturation and nervous system development. nih.gov For example, the m6A reader protein YTHDF2 is crucial for the proper decay of mRNAs that inhibit the Jak/Stat signaling pathway, which is important for neural differentiation. mdpi.com Upon knockout of YTHDF2, neural progenitor cells are unable to produce functional neurites. nih.gov The methyltransferases METTL3 and METTL14 are also key players, with their activity promoting cortical biogenesis by accelerating the cell cycle of radial glial cells. researchgate.net

| Research Findings on m6A in Neural Stem Cells | Regulatory Role of m6A | Reference |

| m6A Modification | Can promote both proliferation and differentiation of NSCs. | nih.gov |

| YTHDF2 | Promotes neural differentiation by enabling the decay of inhibitory mRNAs of the Jak/Stat pathway. | mdpi.com |

| METTL3 and METTL14 | Promote cortical biogenesis by accelerating the radial glial cell cycle. | researchgate.net |

| FTO | Promotes self-renewal and proliferation of NSCs via the PI3K/AKT signaling pathway. | researchgate.net |

Modulation of Cell Proliferation and Programmed Cell Death (Apoptosis)

The balance between cell proliferation and apoptosis is fundamental for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The m6A modification has been shown to be a significant regulator of both processes. nih.govnih.gov It can modulate the expression of key oncogenes and tumor suppressor genes at the post-transcriptional level, thereby influencing cell cycle progression and the apoptotic machinery. nih.gov For instance, in acute myeloid leukemia, the abnormal expression of m6A regulatory proteins can alter the expression of the MYC oncogene, a key driver of cell proliferation. nih.gov Furthermore, m6A modification can directly impact the stability and translation of mRNAs encoding apoptosis-related proteins. nih.gov For example, in breast cancer, the upregulation of METTL3 leads to increased m6A modification of BCL-2 mRNA, resulting in higher BCL-2 protein levels and consequently promoting cell proliferation and inhibiting apoptosis. nih.gov

Contribution to Metabolic Homeostasis

Metabolic homeostasis, the maintenance of a stable internal metabolic environment, is crucial for cellular and organismal health. The m6A modification has emerged as a key regulatory layer in the control of metabolic pathways, particularly glucose metabolism. encyclopedia.pubnih.govresearchgate.net

Regulatory Roles in Glucose Metabolism and Glycolysis Pathways

Glucose is a primary energy source for cells, and its metabolism is tightly regulated. frontiersin.org The m6A modification plays a significant role in this regulation, influencing processes such as glycolysis, gluconeogenesis, and insulin (B600854) signaling. encyclopedia.pubmdpi.com Dysregulation of m6A has been linked to metabolic disorders. researchgate.netoup.com For example, high glucose levels can lead to a decrease in global m6A methylation in pancreatic islets, which is associated with altered expression of m6A demethylases. mdpi.com

The m6A modification can directly affect the stability and translation of mRNAs encoding key glycolytic enzymes and transporters. mdpi.comresearchgate.net For instance, m6A modification can enhance the mRNA stability of glucose transporter 1 (GLUT1), hexokinase 2 (HK2), and pyruvate (B1213749) kinase M2 (PKM2), thereby promoting glycolysis. researchgate.net In cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect), m6A modification is instrumental in this metabolic reprogramming. nih.govnih.govnyu.edu For example, the m6A reader IGF2BP2 can stabilize the mRNA of HK2 and GLUT1 in an m6A-dependent manner, leading to increased glycolysis in colorectal cancer. nih.gov In cervical cancer, m6A regulates glycolysis through the modulation of pyruvate dehydrogenase kinase 4 (PDK4), a gatekeeper enzyme in glucose metabolism. frontiersin.orgresearchgate.net

| m6A-regulated Proteins in Glucose Metabolism | Function in Glycolysis | Reference |

| GLUT1, HK2, PKM2 | mRNA stability is enhanced by m6A, promoting glycolysis. | researchgate.net |

| PDK4 | Regulated by m6A to control glycolysis and ATP generation in cervical cancer. | frontiersin.orgresearchgate.net |

| G6PD | Key regulator in the pentose (B10789219) phosphate (B84403) pathway, sensitive to m6A modification. | doaj.org |

| FOXO1, G6PC, DGAT2 | mRNA expression is induced by FTO and is associated with glucose metabolism. | oup.com |

Impact on Fatty Acid Metabolism and Lipogenesis

The modification of RNA with m6A, utilizing m6A-TP as a substrate, has been identified as a significant regulator of fatty acid metabolism and the process of creating new fat, known as lipogenesis. Research has shown that the enzymes responsible for m6A modification can influence the expression of key genes involved in these metabolic pathways.

For instance, the m6A methyltransferase METTL3 has been found to promote fatty acid metabolism. frontiersin.org In the context of hepatocellular carcinoma, the m6A methyltransferase complex METTL5-TRMT112 is often upregulated and promotes the translation of mRNAs involved in fatty acid metabolism. nih.govfrontiersin.org This can lead to increased de novo lipogenesis in cancer cells. frontiersin.org

Furthermore, the m6A demethylase FTO, which removes the methyl group from m6A, also plays a crucial role in adipogenesis, the process by which fat cells develop. frontiersin.org Enhanced expression of FTO can lead to an increase in the expression of genes that promote fat synthesis, such as fatty acid synthase (FASN), and ultimately contributes to the accumulation of fat in the liver. frontiersin.org The interplay between m6A "writers" and "erasers" on specific mRNA transcripts, therefore, fine-tunes the cellular machinery responsible for lipid homeostasis.

| Key Regulator | Target Gene/Process | Observed Impact on Fatty Acid Metabolism/Lipogenesis |

| METTL3 | Fatty Acid Metabolism | Promotes fatty acid metabolism. frontiersin.org |

| METTL5-TRMT112 | mRNAs in fatty acid metabolism | Promotes translation, leading to increased lipogenesis in hepatocellular carcinoma. nih.govfrontiersin.org |

| FTO | Adipogenesis, Lipogenic genes (e.g., FASN) | Enhanced expression increases lipogenic gene expression and hepatic fat accumulation. frontiersin.orgfrontiersin.org |

Influence on Mitochondrial Dynamics and Oxidative Phosphorylation

The influence of m6A modification extends to the powerhouses of the cell, the mitochondria, affecting both their dynamic behavior and their primary function of energy production through oxidative phosphorylation. The m6A modification of nuclear-encoded mitochondrial protein transcripts is emerging as a critical regulatory layer in mitochondrial function.

Studies have demonstrated that a depletion of m6A in neuronal cells leads to a significant reduction in mitochondrial respiratory capacity and membrane potential. nih.govnih.gov This is a direct consequence of the reduced expression of mitochondrial electron transport chain complexes, which are essential for oxidative phosphorylation. nih.govnih.gov The m6A modification appears to enhance the translational efficiency of the mRNAs that code for these vital mitochondrial subunits, without affecting the stability of the RNA itself. nih.govnih.govnih.gov

This regulatory mechanism ensures a rapid and efficient modulation of mitochondrial protein production, which is particularly crucial in cells with high energy demands. nih.gov The dynamic nature of m6A modification allows cells to fine-tune their mitochondrial function in response to changing physiological conditions.

| Functional Aspect | Impact of m6A Depletion | Underlying Mechanism |

| Mitochondrial Respiration | Significant reduction in capacity. nih.govnih.gov | Decreased expression of electron transport chain complexes. nih.govnih.gov |

| Mitochondrial Membrane Potential | Significant reduction. nih.govnih.gov | Impaired function of the electron transport chain. |

| Mitochondrial Protein Expression | Reduced expression of complex subunits. nih.govnih.gov | Decreased translational efficiency of their corresponding mRNAs. nih.govnih.govnih.gov |

Modulation of Immune Responses

The incorporation of m6A into RNA, dependent on m6A-TP, is a pivotal mechanism in modulating the innate immune system. This modification can act as a molecular switch, influencing how the immune system distinguishes between "self" and "non-self" RNA, thereby shaping the subsequent immune response.

Shaping Innate Immunity Signaling Pathways (e.g., RIG-I, MDA5, Toll-like Receptors)

A key role of m6A modification in innate immunity is its ability to help viral RNA evade detection by cellular sensors. The RIG-I-like receptors (RLRs), including RIG-I and MDA5, are crucial for detecting viral RNA in the cytoplasm. nih.gov RIG-I, in particular, recognizes RNA with a 5'-triphosphate cap, a common feature of viral RNA. nih.gov

Research has shown that the presence of m6A on viral RNA can inhibit its recognition by RIG-I. frontiersin.orgnih.govnih.gov This allows the virus to replicate more effectively by dampening the host's antiviral interferon response. Conversely, viral RNAs that lack m6A are more readily bound by RIG-I, leading to a more robust activation of the innate immune system. nih.govnih.gov

Similarly, m6A modification can influence signaling through Toll-like receptors (TLRs). Unmodified RNA can activate TLR3, TLR7, and TLR8, while the presence of modifications like m6A can prevent this activation, suggesting a mechanism to avoid an immune response to self-RNA. ucsf.edu

Effects on Antiviral Cellular Responses

By modulating the recognition of viral RNA, m6A modification directly impacts antiviral cellular responses. The pro-viral role of m6A is evident in its ability to suppress the production of type I interferons, which are hallmarks of the antiviral state. nih.govnih.gov When viral RNA is methylated, it is less likely to trigger the signaling cascades that lead to interferon production, thus hindering the establishment of a broad antiviral defense. nih.gov

Furthermore, the m6A reader protein YTHDF2 has been shown to be involved in this process. By binding to m6A-modified viral RNA, YTHDF2 can sequester it from being sensed by RIG-I, further contributing to the suppression of the antiviral immune response. nih.gov

Regulation of Inflammatory Processes

The influence of m6A extends to the broader regulation of inflammatory processes. This RNA modification is involved in the expression of various inflammation-related genes and can impact the function of key immune cells such as macrophages and dendritic cells. frontiersin.orgnih.gov

For example, m6A modification can negatively regulate the production of inflammatory cytokines like interleukin-6 (IL-6) and IFN-β. nih.gov The m6A reader protein YTHDF2 has also been implicated in inhibiting the inflammatory response to lipopolysaccharide (LPS), a component of bacterial cell walls that signals through TLR4. nih.gov Moreover, m6A modification is involved in the polarization of macrophages and the maturation and activation of dendritic cells, which are critical for initiating and shaping the immune response. frontiersin.org

Broader Biological System Regulation

Beyond its specific roles in metabolism and immunity, the regulatory network governed by m6A-TP and the subsequent m6A modification of RNA has far-reaching implications for the regulation of broader biological systems. Dysregulation of m6A modification has been linked to a variety of diseases, highlighting its fundamental importance in maintaining cellular homeostasis.

Emerging evidence demonstrates the critical role of m6A in the development and function of the nervous system, including processes like synaptic plasticity, learning, and memory. frontiersin.org It is also deeply involved in the regulation of the cell cycle, cell proliferation, and cell death, processes that are fundamental to development and are often dysregulated in cancer. frontiersin.org The dynamic nature of m6A modification allows for a rapid and fine-tuned control of gene expression in response to various stimuli, making it a key player in cellular responses to stress, such as the heat shock response and DNA damage response. nih.gov

The widespread impact of m6A on RNA metabolism, from splicing and localization to translation and decay, underscores its position as a critical layer of gene regulation, influencing almost all aspects of biology. frontiersin.orgnih.gov

Involvement in Circadian Clock Mechanisms

The circadian clock is an endogenous timekeeping mechanism that orchestrates 24-hour rhythms in physiology and behavior. The functionality of this clock is intricately linked to the rhythmic expression of core clock genes. N6-methyladenosine modification of RNA has emerged as a key regulator in this process.

The direct involvement of N6-methyladenosine 5'-triphosphate in these mechanisms is primarily as the essential substrate for the m6A "writer" enzymes, such as METTL3 and METTL14. The expression of these methyltransferases can themselves be under circadian control. nih.gov For instance, in plants, the expression of several components of the m6A writer complex peaks at night. nih.gov In mammals, the knockdown of Mettl3 has been shown to lengthen the circadian period by affecting the processing of clock gene transcripts like Per2 and Arntl. researchgate.net

While direct evidence of m6A-TP acting as a signaling molecule to regulate clock proteins like PER and CRY is not yet established, its availability is a critical rate-limiting factor for the m6A modifications that are integral to the proper functioning and timing of the circadian clock. nih.govnih.gov The interplay between the core clock mechanism and the m6A RNA methylation pathway underscores the importance of this epitranscriptomic mark in maintaining robust circadian rhythms. nih.govresearchgate.net

Responses to Cellular Stress Conditions

Cells have evolved intricate signaling networks to respond and adapt to various stressors. The N6-methyladenosine modification of RNA is a significant component of these stress response pathways, and therefore, the role of its precursor, this compound, is fundamental.

One of the most well-studied stress responses is the integrated stress response (ISR), which is activated by conditions such as amino acid starvation. The ISR involves the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general shutdown of protein synthesis while selectively translating stress-related mRNAs like ATF4. Research has shown that m6A methylation in the 5' untranslated region (5'UTR) of ATF4 mRNA is crucial for its efficient translation during the ISR. trilinkbiotech.comnih.govnih.gov Depleting m6A demethylases represses ATF4 translation, while knocking down methyltransferases enhances it, highlighting the dynamic role of m6A modification in controlling stress-induced protein synthesis. trilinkbiotech.comnih.gov

The m6A pathway is also implicated in the response to other stressors, including heat shock and the unfolded protein response (UPR). nih.govnih.govnih.govnih.govresearchgate.netresearchgate.netyoutube.com The UPR is triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While the direct interaction of m6A-TP with UPR sensors like IRE1α, PERK, and ATF6 has not been demonstrated, the modification of mRNAs encoding key UPR components is a critical regulatory step. For instance, m6A modification can influence the stability and translation of mRNAs for chaperones and other proteins involved in resolving ER stress. nih.gov

Furthermore, exposure to physical stressors and glucocorticoids has been shown to alter the m6A epitranscriptome in a region- and time-specific manner in the brain. nih.gov This suggests that the availability and utilization of this compound for RNA methylation is a dynamic process that is responsive to the cell's stress status.

Agonistic Activity at Purinergic Receptors (e.g., P2Y Receptors)

Beyond its role as a precursor for RNA modification, this compound (also known as N6-methyl-ATP) has a distinct extracellular role as a signaling molecule. It acts as an agonist at certain subtypes of purinergic P2Y receptors, which are G protein-coupled receptors involved in a wide range of physiological processes.

N6-methyl-ATP has been identified as a potent agonist for P2Y-purinoceptors. trilinkbiotech.com Early studies in guinea pig taenia coli demonstrated its efficacy in activating these receptors. Subsequent research has provided more detail on its subtype selectivity. It is a particularly potent agonist at the P2Y1 receptor. nih.gov However, it displays different activities at other P2Y subtypes. For instance, while it can activate P2Y1 receptors, it has been reported to be inactive at P2Y2 and P2Y4 receptors. nih.gov This selectivity makes N6-methyl-ATP a useful pharmacological tool for differentiating between P2Y receptor subtypes. nih.gov

The activation of P2Y1 receptors by agonists like N6-methyl-ATP can lead to various cellular responses, including the stimulation of phospholipase C and subsequent mobilization of intracellular calcium. nih.gov The P2Y11 receptor is another subtype that can be activated by ATP and its analogs, leading to increases in both inositol (B14025) phosphates and cyclic AMP. nih.govnih.gov The interaction of N6-methyl-ATP with P2Y11 has been noted, contributing to the complex pharmacology of purinergic signaling. nih.gov The table below summarizes the known agonistic activity of this compound at various P2Y receptors.

Advanced Methodologies for N6 Methyladenosine Research

Global and Site-Specific Profiling of m6A

The ability to map the location of m6A across the transcriptome is crucial for understanding its regulatory functions. Several high-throughput sequencing-based methods have been developed for this purpose, each with varying resolutions and starting material requirements. nih.gov

Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq or m6A-seq)

Methylated RNA Immunoprecipitation Sequencing, commonly known as MeRIP-seq or m6A-seq, was the first high-throughput method developed to map m6A across the transcriptome. nih.govnih.gov This technique involves the fragmentation of mRNA, followed by immunoprecipitation using an antibody specific to m6A. nih.govillumina.com The enriched RNA fragments are then sequenced, and the resulting reads are mapped to a reference genome. Regions with a high density of reads, known as peaks, indicate the locations of m6A modifications. nih.gov

MeRIP-seq provides a global profile of the m6A landscape, typically with a resolution of 100-200 nucleotides. nih.govnih.gov Optimized protocols have made it possible to perform MeRIP-seq with as little as 1 microgram of poly(A)-selected mRNA. nih.gov This method has been widely used to reveal that m6A is enriched in the 3' untranslated regions (UTRs) and near stop codons of mRNAs. illumina.com

A more recent advancement, m6A-seq2, utilizes a multiplexed approach with barcoded samples, which increases throughput and reduces technical variability and the amount of required starting material. rna-seqblog.com This method also allows for the relative quantification of m6A at the sample level, offering an alternative to mass spectrometry-based approaches. rna-seqblog.com

| Method | Principle | Resolution | Key Features |

| MeRIP-seq (m6A-seq) | Immunoprecipitation of m6A-containing RNA fragments followed by high-throughput sequencing. | ~100-200 nucleotides | First method for transcriptome-wide m6A mapping; identifies enriched regions. nih.govnih.gov |

| m6A-seq2 | Multiplexed MeRIP-seq with barcoded samples. | ~100-200 nucleotides | Higher throughput, reduced technical variability, allows for relative quantification. rna-seqblog.com |

Individual-Nucleotide Resolution Cross-linking and Immunoprecipitation (miCLIP)

To overcome the resolution limitations of MeRIP-seq, individual-nucleotide resolution cross-linking and immunoprecipitation (miCLIP) was developed. This antibody-based technique allows for the mapping of individual m6A residues at single-nucleotide resolution. oup.comenseqlopedia.com The core of the miCLIP method involves ultraviolet (UV) light-induced cross-linking of the anti-m6A antibody to the RNA. nih.govenseqlopedia.com

Following immunoprecipitation, the cross-linking site, where the antibody was bound to the m6A residue, induces specific mutations or truncations during the reverse transcription process. nih.govnih.gov These mutational signatures are then identified through sequencing, allowing for the precise pinpointing of the m6A modification. nih.govnih.gov The miCLIP protocol involves several steps, including RNA fragmentation, immunoprecipitation, adapter ligation, and reverse transcription. nih.gov

An optimized version, known as miCLIP2, has been developed to generate high-complexity libraries from less input material. oup.com This enhanced protocol, often combined with machine learning tools, significantly improves the accuracy of m6A detection. oup.com

| Method | Principle | Resolution | Key Features |

| miCLIP | UV cross-linking of an m6A antibody to RNA, inducing mutations at the modification site for precise identification. | Single-nucleotide | Enables precise mapping of individual m6A residues. oup.comenseqlopedia.com |

| miCLIP2 | Optimized miCLIP protocol with improved library preparation and often coupled with machine learning analysis. | Single-nucleotide | Higher complexity libraries from less input material; improved accuracy. oup.com |

Immunological Detection Techniques (ELISA, Immunoblotting, Immunohistochemistry)

Beyond sequencing-based methods, several immunological techniques are employed for the detection and quantification of m6A. These methods are crucial for validating sequencing data and for assessing global m6A levels in various biological samples. nih.govplos.org

Enzyme-Linked Immunosorbent Assay (ELISA): Commercial ELISA kits are available for the rapid and quantitative detection of m6A in samples such as total RNA, urine, serum, and plasma. raybiotech.comcellbiolabs.com These are typically competitive immunoassays where m6A in the sample competes with a coated m6A conjugate for binding to a specific anti-m6A antibody. cellbiolabs.com The amount of m6A in the sample is then determined by comparing its absorbance to a standard curve. raybiotech.comcellbiolabs.com These kits offer high sensitivity, with some able to detect m6A at levels as low as 80 ng/mL. cellbiolabs.comcellbiolabs.com

Immunoblotting: Immuno-northern blotting is a technique used to detect m6A within specific RNA molecules. nih.gov This method involves separating RNA by gel electrophoresis, transferring it to a membrane, and then probing with an anti-m6A antibody. nih.gov It has been successfully used to confirm the demethylation of m6A by specific enzymes and to quantify changes in m6A levels in different RNA populations, including mRNA and small RNAs. plos.orgnih.gov

Immunohistochemistry (IHC): Immunohistochemistry is utilized to examine the protein expression of the machinery involved in m6A modification, including the "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m6A-binding proteins), within tissue samples. nih.govnih.govresearchgate.net By using specific antibodies against these proteins, researchers can investigate their localization and abundance in different cell types and disease states, providing insights into the regulation and functional consequences of m6A modification in a tissue context. nih.govresearchgate.net

| Technique | Application | Sample Type | Information Gained |

| ELISA | Quantitative detection of global m6A levels. | Total RNA, urine, serum, plasma. | Overall abundance of m6A. raybiotech.comcellbiolabs.com |

| Immunoblotting | Detection and quantification of m6A in specific RNA molecules. | Separated RNA. | m6A status of individual RNA species. nih.gov |

| Immunohistochemistry | Localization and expression of m6A regulatory proteins. | Tissue sections. | Spatial distribution and levels of m6A machinery. nih.govnih.gov |

Development and Application of Specific Monoclonal and Polyclonal Antibodies